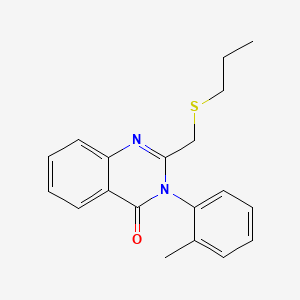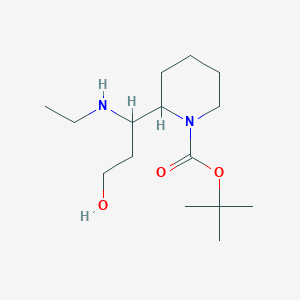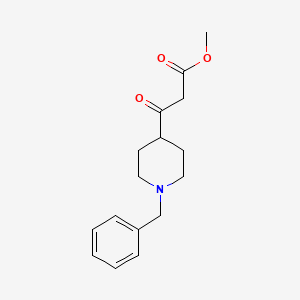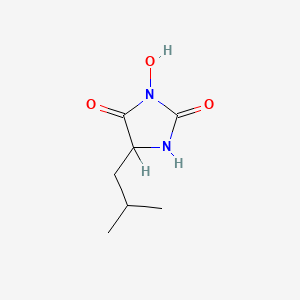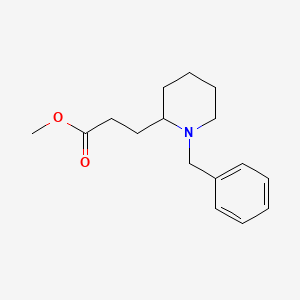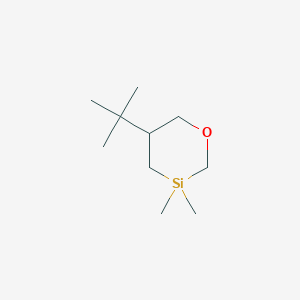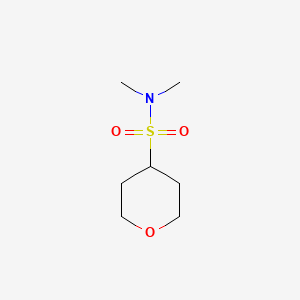
N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which consists of a sulfonyl functional group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of tetrahydro-2H-pyran-4-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids or thiols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-methyltetrahydro-2H-pyran-4-amine
- N,N-dimethyltetrahydro-2H-pyran-4-amine
Uniqueness
N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical properties and biological activities
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N,N-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-8(2)12(9,10)7-3-5-11-6-4-7/h7H,3-6H2,1-2H3 |
InChI Key |
JAPOQNOFOAECNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

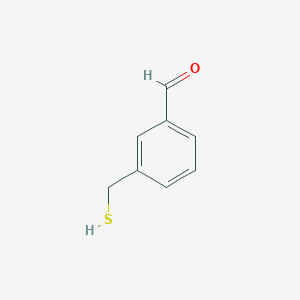
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
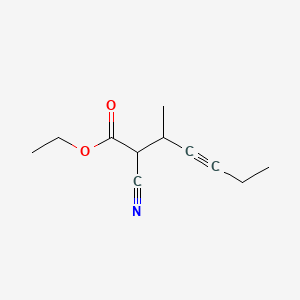
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)

